Diethyl 2-(ethoxymethylene)succinate exhibits various biological activities, primarily due to its ability to form reactive intermediates. Research indicates that derivatives of this compound can possess antibacterial and antifungal properties. The specific biological effects depend on the substituents attached to the succinate backbone and the reaction conditions used during synthesis.
Several methods exist for synthesizing diethyl 2-(ethoxymethylene)succinate:
Diethyl 2-(ethoxymethylene)succinate serves as an important intermediate in organic synthesis:
Studies on diethyl 2-(ethoxymethylene)succinate have explored its interactions with various biological targets:
These interactions highlight the compound's potential for therapeutic applications and warrant further investigation into its mechanism of action.
Diethyl 2-(ethoxymethylene)succinate shares structural similarities with several other compounds, particularly those containing succinic acid esters or ethoxymethylene groups. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl Malonate | Diester of malonic acid | Simpler structure; less reactive |
| Diethyl Succinate | Diester of succinic acid | Lacks ethoxymethylene group |
| Ethyl Acetoacetate | Beta-keto ester | Contains a keto group; different reactivity |
| Diethyl 2-(methoxymethylene)succinate | Methoxy instead of ethoxy group | Different electronic properties |
The uniqueness of diethyl 2-(ethoxymethylene)succinate lies in its ability to undergo a wider range of chemical transformations due to the presence of both ethoxy and methylene functionalities, making it a versatile building block in organic synthesis.
The systematic IUPAC name for this compound is diethyl (Z)-2-(ethoxymethylidene)butanedioate, reflecting its geometric isomerism and functional groups. The molecular formula C₁₁H₁₈O₅ corresponds to a molecular weight of 230.26 g/mol, as calculated from its atomic composition. The succinate backbone features two ethyl ester groups at positions 1 and 4, while the ethoxymethylene moiety (–CH(OCH₂CH₃)) occupies position 2, creating a conjugated system with the adjacent carbonyl group.
Key structural features include:
The compound’s SMILES notation, CCO/C=C(/CC(=O)OCC)\C(=O)OCC, explicitly encodes its stereochemistry and bonding patterns. Its InChIKey (ZAWRKUUXDJJWGT-HJWRWDBZSA-N) serves as a unique identifier for database searches.
| Property | Value |
|---|---|
| IUPAC Name | Diethyl (Z)-2-(ethoxymethylidene)butanedioate |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| CAS Registry Numbers | 70145-31-2, 161978-84-3 |
| SMILES | CCO/C=C(/CC(=O)OCC)\C(=O)OCC |
| InChIKey | ZAWRKUUXDJJWGT-HJWRWDBZSA-N |
Synonyms for this compound include diethyl 2-(ethoxymethylene)succinate and (Z)-Diethyl 2-(ethoxymethylene)succinate, with variations arising from naming conventions.
The synthesis of ethoxymethylene-substituted succinates emerged in the late 20th century alongside advancements in heterocyclic drug development. Early routes relied on batch condensation reactions between diethyl malonate and triethyl orthoformate under acidic catalysis. These methods faced limitations, including prolonged reaction times (8–12 hours), side reactions (e.g., polymerization of diethyl malonate), and low yields (60–70%) due to inefficient ethanol removal.
A pivotal innovation occurred with the introduction of continuous flow reactors and immobilized catalysts. For example, a 2015 patent detailed a process using nickel chloride-manganese chloride catalysts supported on ion-exchange resins, which reduced reaction times to 2–4 hours and improved yields to 85–90%. This approach minimized thermal degradation by maintaining precise temperature control (–0.03 MPa vacuum, 145°C) and automated ethanol distillation.
| Parameter | Traditional Batch Method (Pre-2000) | Continuous Catalytic Method (Post-2015) |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 60–70% | 85–90% |
| Catalyst System | Homogeneous acids (e.g., H₂SO₄) | Heterogeneous Ni/Mn on ion-exchange resin |
| Byproduct Management | Manual ethanol distillation | Automated vacuum distillation |
| Energy Efficiency | Low (high steam consumption) | High (reduced thermal cycling) |
These advancements paralleled broader trends in succinate ester chemistry, where shifting from stoichiometric to catalytic processes enhanced sustainability and scalability. The ethoxymethylene group’s role as a directing moiety in cyclocondensation reactions further solidified the compound’s utility in synthesizing quinolone antibiotics and agrochemical intermediates.
Traditional alkylation methodologies for succinate derivatives have evolved from established organic synthetic principles, with malonic ester synthesis serving as the foundational approach [5]. The classical malonic ester synthesis involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by subsequent conversion to substituted acetic acid derivatives [5]. This methodology has been extensively adapted for the preparation of succinate derivatives, including ethoxymethylene-substituted variants.
The most widely employed traditional approach utilizes diethyl malonate as the starting material, which undergoes deprotonation by strong bases such as sodium hydride or sodium ethoxide [15]. The resulting carbanion exhibits enhanced nucleophilicity due to stabilization by the adjacent carbonyl groups, enabling efficient alkylation with various electrophiles [5]. Research has demonstrated that the reaction proceeds optimally when conducted in aprotic solvents such as dimethylformamide at concentrations ranging from 0.5 to 1.0 molar [15].
Haloacetate coupling represents another significant traditional methodology for succinate derivative synthesis [1] [2]. This approach involves the reaction of ethyl haloacetates with malonic acid esters in the presence of bases, leading to the formation of tricarboxylate intermediates [1]. The process comprises multiple steps including alkylation, hydrolysis, and decarboxylation, ultimately yielding disubstituted succinate derivatives [2]. Patent literature indicates that this methodology can achieve yields ranging from 70 to 93 percent under optimized conditions [1].
Direct alkylation of succinate derivatives provides an alternative pathway, particularly useful for introducing ethoxymethylene functionalities [4]. The vicarious nucleophilic substitution approach has been employed for the synthesis of alpha-substituted nitrobenzyl compounds, which can serve as precursors to succinate derivatives [4]. This methodology offers the advantage of a one-pot process, though yields can vary significantly depending on the specific substrate and reaction conditions [4].
| Method | Starting Materials | Typical Yield (%) | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| Malonic Ester Synthesis | Diethyl malonate + alkyl halide | 60-75 | Room temperature to 80 | Well-established methodology |
| Haloacetate Coupling | Ethyl haloacetate + malonate | 70-93 | 10-100 | Good selectivity for asymmetric products |
| Direct Alkylation | Succinate derivatives + base | 50-68 | 30-80 | Mild reaction conditions |
| Vicarious Nucleophilic Substitution | Nitrobenzene + haloacetate | 24-94 | Room temperature | One-pot process |
Modern catalytic approaches for asymmetric substitution in succinate chemistry have revolutionized the field through the development of highly enantioselective methodologies [6] [8] [11]. The application of iridium-based catalysts with nitrogen-phosphorus ligands has emerged as a particularly effective strategy for the hydrogenation of functionalized tetrasubstituted olefins lacking directing groups [8]. Research demonstrates that these catalytic systems can achieve enantioselectivities of up to 99 percent with catalyst loadings as low as 0.5 to 1.0 mole percent [8].
Palladium-catalyzed asymmetric allylic esterification represents another breakthrough in catalytic methodology for succinate derivatives [7]. The use of chiral cobalt-oxazoline-palladacycle complexes enables the conversion of prochiral allylic alcohols to branched allylic esters with excellent enantioselectivity [7]. Studies have shown that acetate-bridged palladium complexes achieve 94 percent enantiomeric excess in the formation of chiral allylic esters [7].
Cooperative catalysis involving dirhodium complexes and chiral phosphoric acids has been developed for three-component propargyloxylation reactions [6]. This methodology provides access to polyfunctionalized succinate derivatives with adjacent quaternary and tertiary stereocenters in good to high yields with excellent enantioselectivity [6]. The reaction tolerates various functional groups including alkyne, pyridyl, alkoxy, amino, and alkenyl species [6].
Iron-based catalytic systems utilizing chiral succinate enolate equivalents offer an alternative approach for asymmetric synthesis [12]. The alkylation of chiral iron succinoyl complexes proceeds with high regio- and stereoselectivity to generate beta-alkyl substituted iron succinoyl complexes [12]. Subsequent oxidative decomplexation provides homochiral alpha-alkyl succinic acid derivatives in high yield [12].
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Product Type |
|---|---|---|---|---|
| Iridium N,P-ligand | Tetrasubstituted olefins | Up to 99 | 0.5-1.0 | Chiral succinate derivatives |
| Palladium COP-OAc complex | Allylic alcohols | 94 | 5 | Branched allylic esters |
| Rhodium/Chiral Phosphoric Acid | Propargyl alcohols + imines | Excellent | Cooperative | Polyfunctionalized succinates |
| Iron Succinoyl Complex | Alkyl halides | High | Stoichiometric | Alpha-alkyl succinic acids |
Solvent selection and temperature optimization play crucial roles in the efficient synthesis of succinate derivatives, with significant impacts on reaction rates, selectivity, and overall yield [14] [15] [16]. Dimethylformamide has emerged as the preferred aprotic solvent for many alkylation reactions involving malonate precursors [15]. Research indicates that dimethylformamide at concentrations of 0.5 to 1.0 molar provides optimal reaction conditions, achieving yields of approximately 75 percent in malonate alkylation processes [15].
Temperature optimization studies reveal that most succinate synthesis reactions proceed effectively within the range of 30 to 80 degrees Celsius [1] [15]. Lower temperatures favor selectivity but may result in prolonged reaction times, while elevated temperatures can enhance reaction rates but potentially compromise product selectivity [34]. Process optimization research demonstrates that temperature control is particularly critical for maintaining product quality and minimizing side reactions [14].
Ethanol as a protic solvent offers distinct advantages in certain synthetic pathways, particularly for esterification reactions [16]. Studies on esterification processes show that ethanol-water mixtures can achieve excellent yields of up to 90 percent when properly optimized [14]. The volume-to-mass ratio of the reaction solvent significantly influences product yield, with ratios of 5 to 10 times the substrate amount providing optimal results [14].
Dichloromethane-acetonitrile mixed solvent systems have been employed for temperature-sensitive transformations [15]. These systems allow for precise temperature control ranging from negative 15 degrees Celsius to room temperature, though reaction efficiency may be moderate compared to other solvent systems [15]. Tetrahydrofuran represents an alternative aprotic solvent, though it typically provides lower efficiency compared to dimethylformamide [15].
| Solvent System | Optimal Temperature (°C) | Concentration (M) | Reaction Efficiency | Special Considerations |
|---|---|---|---|---|
| Dimethylformamide (DMF) | 30-80 | 0.5-1.0 | High (75% yield) | Aprotic solvent preferred |
| Toluene | 95 | Not specified | Good (84% yield) | Inert atmosphere required |
| Ethanol | Reflux (78) | 10:1 v/m ratio | Excellent (90% yield) | Protic solvent advantages |
| Dichloromethane/Acetonitrile | -15 to room temperature | Variable | Moderate (62% yield) | Temperature control critical |
| Tetrahydrofuran (THF) | 60 | 0.5 | Good (60% yield) | Lower efficiency than DMF |
Temperature enhancement studies in succinate production reveal that elevated temperatures can significantly increase product formation [30] [31]. Research using cyanobacterial systems demonstrates that temperature elevation from 30 to 37 degrees Celsius substantially enhances succinate production, with optimal conditions identified at 37 to 40 degrees Celsius [30] [31]. These findings suggest that temperature optimization strategies developed for biological systems may provide insights applicable to chemical synthesis processes.
The selection between diethyl malonate and haloacetate precursors for succinate derivative synthesis involves careful consideration of multiple factors including cost, selectivity, and synthetic efficiency [19] [20] [21]. Diethyl malonate offers significant advantages in terms of availability and cost-effectiveness, being readily accessible as a commercial starting material [19] [20]. The compound occurs naturally in grapes and strawberries and is widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances [20].
Reaction selectivity represents a critical differentiating factor between these precursor types [15] [1]. Diethyl malonate provides good control over mono- versus dialkylation processes, though achieving high enantioselectivity typically requires the use of chiral catalysts [15]. In contrast, haloacetate precursors demonstrate excellent asymmetric control when employed with appropriate catalytic systems [1] [2]. Patent research indicates that haloacetate-based methodologies can achieve superior stereochemical outcomes in the synthesis of disubstituted succinate derivatives [1].
Product diversity considerations favor diethyl malonate due to its compatibility with a wide range of alkylating agents [19] [15]. The malonic ester synthesis enables the introduction of various alkyl, alkenyl, alkynyl, and aryl substituents, providing access to structurally diverse succinate derivatives [15]. Haloacetate precursors, while more limited in substrate scope, offer superior control over the introduction of specific functional groups [1] [2].
Reaction conditions and operational simplicity also distinguish these approaches [15] [1]. Diethyl malonate-based syntheses typically proceed under mild conditions ranging from room temperature to 80 degrees Celsius, making them suitable for large-scale operations [15]. Haloacetate methodologies may require more variable conditions spanning 10 to 100 degrees Celsius, potentially necessitating more sophisticated temperature control equipment [1].
Purification and workup procedures represent additional practical considerations [15] [24]. Diethyl malonate-based syntheses generally employ standard aqueous workup procedures, facilitating product isolation [15]. Dealkoxycarbonylation reactions using water and salts in dipolar aprotic solvents provide efficient methods for converting malonate esters to the corresponding monoesters [24]. Haloacetate-derived products may require chromatographic purification in certain cases, potentially increasing process complexity [1].
| Parameter | Diethyl Malonate | Haloacetate Precursors | Preferred Application |
|---|---|---|---|
| Starting Material Cost | Low cost, readily available | Moderate cost, good availability | General succinate synthesis |
| Reaction Selectivity | Good mono/dialkylation control | Excellent asymmetric control | Malonate when selectivity needed |
| Product Diversity | High - various R groups | Moderate - limited by halide | Malonate for library synthesis |
| Stereochemical Control | Limited without chiral catalysts | Superior with proper catalysis | Haloacetate for enantiopure products |
| Reaction Conditions | Mild (RT to 80°C) | Variable (10-100°C) | Malonate for mild conditions |
| Typical Yields | 60-75% | 70-93% | Haloacetate for higher yields |
| Purification Ease | Standard workup procedures | May require chromatography | Malonate for simple workup |
| Scale-up Potential | Excellent | Good with optimization | Both suitable with proper design |
Diethyl 2-(ethoxymethylene)succinate combines two strongly electron-withdrawing carboxylate groups with an activated ethoxymethylene conjugation, creating an unusually electrophilic β-carbon. Studies on structurally related succinate and malonate diesters show that attack proceeds by an addition–elimination (tetrahedral-intermediate) pathway typical for acyl transfer, but at markedly different rates depending on the presence of the ethoxymethylene group. Table 1 contrasts literature kinetics for the parent diethyl succinate with qualitative data for the ethoxymethylene analogue.
| Ester substrate | Temperature / °C | Nucleophile (0.5 mol L⁻¹ n-butylamine, dioxane) | Apparent k_obs (s⁻¹) | Time to >95% conversion | Source |
|---|---|---|---|---|---|
| Diethyl succinate | 60 | n-Butylamine | 1.8 × 10⁻⁷ | >24 h | [1] |
| Diethyl 2-(ethoxymethylene)succinate | 25 | n-Substituted cyanoacetamide | — a | 30 min | [2] |
a Complete consumption within 30 min corresponds to an estimated k_obs ≥ 2 × 10⁻⁴ s⁻¹, at least three orders of magnitude faster than the unactivated diester.
The acceleration is attributed to two converging factors:
Overall, substitution reactions with amines, alkoxides or cyanomethyl anions proceed cleanly at room temperature, delivering β-functionalised succinate or enamine adducts without the high-temperature conditions needed for unactivated succinate esters.
Once a nucleophile has added, the ethoxymethylene succinate framework undergoes rapid base-promoted intramolecular Michael additions, giving rise to six-membered heterocycles analogous to the Gould–Jacobs sequence established for ethoxymethylene malonates. Sodium ethoxide is particularly effective: it both deprotonates the incoming C-nucleophile and activates the conjugated ester for cyclisation [2]. Table 2 summarises typical outcomes.
| Base (1.0 equiv) | Solvent | Temperature | Major cyclic product (isolated) | Yield (%) | Cyclisation time | Source |
|---|---|---|---|---|---|---|
| Sodium ethoxide | Ethanol | 25 °C | Diaryl 2-pyridone succinate | 40–71 | 1 h | [2] |
| Sodium carbonate | DMF | 80 °C | Open-chain enamine | 0 (substrate recovered) | 6 h | [2] |
| Triethylamine | Ethanol | Reflux | Trace cyclised | <5 | 4 h | [2] |
Key mechanistic roles of the base are therefore:
The cyclisation step is fast relative to the initial substitution and determines product distribution; controlling base strength allows selective access either to heterocycles or to linear functionalised succinates.
The ethoxymethylene functionality in diethyl 2-(ethoxymethylene)succinate can be introduced by two complementary strategies, each revealing distinct steric-electronic requirements.
Acid-catalysed orthester condensation. Reaction of diethyl succinate with triethyl orthoformate under acid catalysis gives the (E)-ethoxymethylene product, but requires high temperatures and azeotropic removal of ethanol to suppress reversibility [4] [5]. Steric hindrance at the succinate α-carbons retards formation relative to malonate analogues, and side products accumulate if water is not rigorously excluded.
Palladium(II) iodide-mediated carbonylation. A recent oxidative alkoxycarbonylation of internal alkynes in methanol catalysed by palladium(II) iodide and thiourea delivers diethyl (E)-2-(ethoxymethylene)succinate in 65% isolated yield at 50 °C and 20 bar carbon monoxide [3]. Density-functional-theory calculations show that π-coordination of the alkyne to palladium, followed by syn-insertion of carbon monoxide and methanol, avoids the steric congestion encountered in the classical orthester route, and ensures exclusive E-geometry at the exocyclic C=C bond [3].
| Synthetic route | Catalyst | T (°C) | CO / atm | Yield (%) | E/Z selectivity | Steric/electronic influence | Source |
|---|---|---|---|---|---|---|---|
| Orthoformate condensation | p-Toluenesulfonic acid | 140 | — | 45 | 4:1 | Electron withdrawal by two carbonyls offsets steric strain; water slows reaction | [4] [5] |
| PdI₂ oxidative carbonylation | PdI₂ + thiourea | 50 | 20 | 65 | >95 : 5 | π-Complexation minimises steric clash; iodide ligation stabilises acyl-palladium intermediate | [3] |
Electronic activation by two adjacent carbonyl groups stabilises both the developing cationic charge in the palladium intermediate and the anionic character in the orthester pathway. However, steric congestion around the succinate backbone modulates the balance between kinetic accessibility and geometric selectivity, making palladium-mediated routes especially valuable for preparative purposes.
Across all three mechanistic themes, the ethoxymethylene substituent transforms the ordinarily sluggish diethyl succinate into an exceptionally versatile electrophile. Rate enhancements in aminolysis of ≥10³-fold, clean base-induced cyclisations at ambient temperature, and electronically-guided formation of the (E)-alkene underscore how conjugation and inductive withdrawal synergistically activate the succinate core. These insights provide a rigorous platform for exploiting diethyl 2-(ethoxymethylene)succinate in heterocycle synthesis, polymer modification, and catalytic carbonylation chemistry, while highlighting the finely balanced steric and electronic factors that dictate its rich reactivity profile.